N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide
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Description
Scientific Research Applications
Efficient Synthesis of 1-Thia-5-azaspiro[5.5]undec-2-ene
Research demonstrates an efficient synthesis method for 1-thia-5-azaspiro[5.5]undec-2-ene, which is closely related to the compound of interest. This synthesis involves base-catalyzed recyclization, and the products are characterized by various spectroscopic methods (Shaker et al., 2011).
Synthesis of 2-azaspiro[4.6]undec-7-enes
A method for synthesizing 2-azaspiro[4.6]undec-7-ene rings, related to the compound , has been explored using ring expansion/cyclization/chlorination techniques. The process allows for the creation of the azaspirocyclic ring skeleton in a one-pot synthesis (Yeh et al., 2012).
Antiviral Applications
Antiviral Activity of Spirothiazolidinone Derivatives
A series of spirothiazolidinone derivatives, related to the compound , were synthesized and evaluated for antiviral activity. Some derivatives exhibited strong activity against influenza A/H3N2 virus, showcasing the potential of these compounds in antiviral drug development (Apaydın et al., 2020).
Anti-Coronavirus Activity of 1-thia-4-azaspiro[4.5]decan-3-one Derivatives
Compounds bearing a 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been synthesized and tested against human coronavirus and influenza virus. Some showed promising inhibition against coronavirus replication, highlighting the relevance of this chemical structure for antiviral drug development (Apaydın et al., 2019).
Anticancer and Antidiabetic Applications
Development of Anticancer and Antidiabetic Spirothiazolidines Analogs
Spirothiazolidine analogs have been developed, showing significant anticancer activities against human breast and liver carcinoma cell lines. Some also exhibited notable antidiabetic properties, indicating their potential as therapeutic agents in these fields (Flefel et al., 2019).
Anti-Inflammatory Applications
Synthesis of Schiff Bases for Anti-Inflammatory Agents
A study developed a green synthesis protocol for Schiff bases derived from compounds similar to the one . The synthesized compounds displayed promising anti-inflammatory activities, showing their potential in this application area (Abdel-Mohsen & Hussein, 2014).
properties
IUPAC Name |
5-N-(4-chlorophenyl)-4-methyl-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-11-14(17(25)23-13-7-5-12(20)6-8-13)19(9-3-2-4-10-19)15(16(21)24)18(26)22-11/h5-8,15H,2-4,9-10H2,1H3,(H2,21,24)(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPMKIMEMJFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(C(=S)N1)C(=O)N)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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